methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate
Brand Name: Vulcanchem
CAS No.: 831216-37-6
VCID: VC5917884
InChI: InChI=1S/C11H14N2O7S/c1-19-10-5-4-8(13(15)16)6-9(10)12(21(3,17)18)7-11(14)20-2/h4-6H,7H2,1-3H3
SMILES: COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)OC)S(=O)(=O)C
Molecular Formula: C11H14N2O7S
Molecular Weight: 318.3

methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate

CAS No.: 831216-37-6

Cat. No.: VC5917884

Molecular Formula: C11H14N2O7S

Molecular Weight: 318.3

* For research use only. Not for human or veterinary use.

methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate - 831216-37-6

Specification

CAS No. 831216-37-6
Molecular Formula C11H14N2O7S
Molecular Weight 318.3
IUPAC Name methyl 2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetate
Standard InChI InChI=1S/C11H14N2O7S/c1-19-10-5-4-8(13(15)16)6-9(10)12(21(3,17)18)7-11(14)20-2/h4-6H,7H2,1-3H3
Standard InChI Key GNMKIWWVBIBGNX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)OC)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate belongs to the class of sulfonamide glycinate esters. Its molecular structure integrates three key functional groups:

  • A methoxy group (-OCH₃) at the 2-position of the phenyl ring.

  • A nitro group (-NO₂) at the 5-position of the phenyl ring.

  • A methylsulfonyl group (-SO₂CH₃) and glycinate ester moiety attached to the nitrogen atom.

The combination of these groups confers unique electronic and steric properties. The methoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a polarized aromatic system that influences reactivity in substitution and coupling reactions .

Synthesis and Reaction Pathways

The synthesis of methyl N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycinate likely follows a multi-step protocol common to sulfonamide glycinate derivatives:

Key Synthetic Steps

  • Nitration of 2-Methoxyphenol: Introduction of the nitro group at the 5-position using nitric acid in sulfuric acid .

  • Sulfonamide Formation: Reaction of the nitro-substituted aniline with methanesulfonyl chloride to install the methylsulfonyl group .

  • Glycinate Esterification: Coupling the sulfonamide intermediate with methyl glycinate under peptide-like coupling conditions (e.g., DCC, HOBt) .

Reaction Optimization

  • Nitration Selectivity: The methoxy group directs electrophilic substitution to the para position, but steric hindrance from the sulfonamide may alter regioselectivity .

  • Ester Stability: The methyl ester group in the glycinate moiety is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide and nitro groups. Limited solubility in water (estimated <1 mg/mL) .

  • Thermal Stability: Decomposition occurs above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) due to nitro group instability .

Spectroscopic Data

  • IR Spectroscopy: Key absorptions include:

    • S=O Stretch: 1150–1350 cm⁻¹ (sulfonamide) .

    • NO₂ Stretch: 1520 and 1350 cm⁻¹ (asymmetric and symmetric) .

  • NMR (¹H):

    • Methoxy Protons: δ 3.8–4.0 ppm (singlet).

    • Aromatic Protons: δ 7.5–8.5 ppm (doublets and triplets from nitro and methoxy substituents) .

Applications in Research

Pharmacological Studies

Sulfonamide glycinate derivatives are investigated for:

  • Enzyme Inhibition: The sulfonamide group chelates zinc in metalloenzymes, such as carbonic anhydrase and matrix metalloproteinases .

  • Antibacterial Activity: Structural analogs show moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) .

Material Science

  • Polymer Modification: Nitro-containing sulfonamides act as crosslinking agents in epoxy resins, enhancing thermal stability .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinateC₁₂H₁₇NO₅S287.33Methoxy and methyl substituents
N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycineC₁₀H₁₂N₂O₆S288.28Nitro and methyl substituents
N-(2-methoxy-5-nitrophenyl)acetamideC₉H₁₀N₂O₄210.19Acetamide backbone, nitro group

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